(R)-3-Ethyl-2-oxooxazolidine-4-carboxylic acid
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Overview
Description
®-3-Ethyl-2-oxooxazolidine-4-carboxylic acid is a chiral compound with a unique structure that includes an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-2-oxooxazolidine-4-carboxylic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with an aldehyde or ketone under acidic or basic conditions to form the oxazolidine ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of ®-3-Ethyl-2-oxooxazolidine-4-carboxylic acid may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-3-Ethyl-2-oxooxazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
®-3-Ethyl-2-oxooxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ®-3-Ethyl-2-oxooxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-Mandelic acid: Another chiral compound with a similar structure but different functional groups.
®-2-Hydroxy-2-phenylacetic acid: Shares structural similarities but has distinct chemical properties.
®-Alpha-lipoic acid: A chiral compound with antioxidant properties and different applications
Uniqueness
Its ability to undergo various chemical reactions and its role as a chiral building block make it valuable in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C6H9NO4 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(4R)-3-ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-2-7-4(5(8)9)3-11-6(7)10/h4H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 |
InChI Key |
IOFNUHLAMNOABV-SCSAIBSYSA-N |
Isomeric SMILES |
CCN1[C@H](COC1=O)C(=O)O |
Canonical SMILES |
CCN1C(COC1=O)C(=O)O |
Origin of Product |
United States |
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